methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, an isoxazole moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of Isoxazole Moiety: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions.
Attachment of Propyl Chain: The propyl chain is introduced through alkylation reactions, where the isoxazole ring is reacted with a suitable propylating agent.
Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base.
Formation of Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the formation of the carboxylate group.
Final Coupling: The final step involves coupling the thiophene ring with the isoxazole moiety under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and sulfamoyl groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate: shares similarities with other sulfamoyl-containing compounds and isoxazole derivatives.
Isoxazole Derivatives: Compounds such as 3-(isoxazol-4-yl)propylamine and 3-(isoxazol-4-yl)propylsulfonamide.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylate and thiophene-2-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted drug design and synthesis.
Properties
IUPAC Name |
methyl 3-[3-(1,2-oxazol-4-yl)propylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S2/c1-18-12(15)11-10(4-6-20-11)21(16,17)14-5-2-3-9-7-13-19-8-9/h4,6-8,14H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRKQQNWNGEHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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